1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Overview
Description
“1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 7223-42-9 . It has a molecular weight of 109.17 and its IUPAC name is 1-(2-propynyl)pyrrolidine . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves the slow addition of 3-Bromoprop-l-yne to methylamine at -10 °C . After addition, the mixture is stirred at room temperature overnight, and then distilled on a rectification column to afford the desired product as a colorless oil . Other methods involve using diethyl ether , potassium carbonate in acetone , or aluminum oxide with potassium hydroxide .
Molecular Structure Analysis
The linear structure formula for this compound is C7H11N . The InChI Key is IUGUPWHFLZEPHN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with 2,3-dimethyl-buta-1,3-diene in the presence of zinc(II) iodide and zinc in dichloromethane . It can also react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in benzene .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.
Scientific Research Applications
Antimicrobial Activity and Synthesis
Chromones and their derivatives have been synthesized via cyclodehydration involving compounds structurally similar to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. These derivatives have shown potential antimicrobial activity, comparable to standard drugs. The use of ultrasound irradiation in synthesis enhances the economic and environmental appeal of these manipulations (Chate et al., 2013).
Organic Mannich Base Systems
The antioxidant activity of organic Mannich base systems, incorporating structures akin to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, has been studied. These studies provide insights into the structure-property relationship, bonding behavior, and electronic structure, offering a comprehensive understanding of their antioxidant capabilities (Boobalan et al., 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been explored as corrosion inhibitors for carbon steel in acidic media. Their effectiveness, quantified through various electrochemical methods, highlights their potential as economically feasible and environmentally benign corrosion inhibitors (Zarrouk et al., 2015).
Dipeptide Analogues
N-acylated, O-alkylated dipeptide analogues, based on pyrrolin-2-ones, demonstrate the synthetic versatility of compounds related to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. These studies not only highlight the potential for creating extended linear conformations but also open up avenues for exploring novel biological activities (Hosseini et al., 2006).
Molecular Electronics and Photophysics
Research into conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone, analogous to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, has led to materials with high electron mobility and the potential for application in polymer solar cells. The interfacial properties of these materials facilitate electron extraction and reduce exciton recombination, enhancing the efficiency of solar cells (Hu et al., 2015).
Safety And Hazards
The compound is classified as dangerous . It has hazard statements including H225, H302, H312, H332, and H314 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-prop-2-ynylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAQRZGKATJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406130 | |
Record name | SBB039933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione | |
CAS RN |
10478-33-8 | |
Record name | SBB039933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Propynyl)succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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